N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline (THQ) core substituted with an ethanesulfonyl group at the 1-position and a 2,4,6-trimethylbenzenesulfonamide moiety at the 7-position. The THQ scaffold is widely explored in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets such as enzymes or receptors. The ethanesulfonyl group contributes to solubility and metabolic stability, while the trimethylbenzene-sulfonamide moiety may influence steric interactions and target selectivity.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-5-27(23,24)22-10-6-7-17-8-9-18(13-19(17)22)21-28(25,26)20-15(3)11-14(2)12-16(20)4/h8-9,11-13,21H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPSGIPQIRSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity through various studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structural features include:
- Tetrahydroquinoline moiety : This core structure is known for its presence in various natural products and pharmaceuticals.
- Ethanesulfonyl group : Enhances solubility and reactivity.
- Trimethylbenzene sulfonamide : Contributes to the compound's unique pharmacological profile.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism involves the inhibition of bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is crucial for DNA synthesis in bacteria. Studies have shown that derivatives of sulfonamides can effectively combat various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
| Candida albicans | Moderate |
The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The proposed mechanism includes modulation of cell cycle progression and inhibition of critical signaling pathways involved in tumor growth.
Case Study:
In a study evaluating the cytotoxic effects of sulfonamide derivatives on cancer cells:
- Cell Lines Tested : MCF-7 and PC3
- IC50 Values :
Anti-inflammatory Effects
Sulfonamides have also been recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses. Research has suggested that it could be beneficial in treating conditions characterized by excessive inflammation.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves several key steps:
- Formation of Tetrahydroquinoline Core : Using appropriate reagents under controlled conditions.
- Introduction of Ethanesulfonyl Group : Through nucleophilic substitution reactions.
- Sulfonamide Formation : Reaction with the trimethylbenzene derivative.
Common reagents include lithium aluminum hydride for reduction and various amines or thiols for substitution reactions .
Scientific Research Applications
Medicinal Chemistry Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide has shown promise in several areas of medicinal chemistry:
- Antimicrobial Activity : The compound's structural characteristics suggest potential antibacterial and antifungal properties. Sulfonamides are historically significant in this regard, as they were among the first antibiotics developed.
- Anticancer Research : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation. The unique combination of the tetrahydroquinoline core and sulfonamide functionalities could enhance its efficacy against certain cancer types.
Biological Research Applications
Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Key areas include:
- Enzyme Inhibition : Studies suggest that the compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to the development of enzyme inhibitors useful in treating metabolic disorders.
- Receptor Modulation : The compound may also affect receptor functions, potentially influencing signaling pathways that are critical in various diseases.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of related compounds:
- Sulfanilamide Derivatives : A study on sulfanilamide derivatives demonstrated their effectiveness against bacterial infections due to their ability to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
- Tetrahydroquinoline Compounds : Research has shown that tetrahydroquinoline derivatives possess neuroprotective effects and may be beneficial in treating neurodegenerative diseases.
- Structural Analogues : Comparative studies on structurally similar compounds reveal variations in biological activity based on substituents and structural modifications. This highlights the importance of chemical structure in determining therapeutic efficacy.
Potential Applications Summary Table
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Potential antibacterial and antifungal effects based on sulfonamide properties. |
| Anticancer Research | Possible inhibition of cancer cell growth through enzyme inhibition. |
| Enzyme Inhibition | Interaction with metabolic enzymes could lead to new therapeutic agents. |
| Receptor Modulation | Influence on receptor signaling pathways relevant to disease treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide with three analogs from recent literature, focusing on structural modifications, synthetic strategies, and inferred biological implications.
Structural and Functional Differences
Key Observations:
Substituent Effects on Target Selectivity: The ethanesulfonyl group in the target compound differs from butyryl (14d) and morpholine/piperidine-carbonyl (10e, 10g). The trimethylbenzenesulfonamide moiety introduces steric bulk, which may reduce off-target interactions compared to the naphthalenylmethyl group in 14d or trifluoromethyl in 10e/10g .
Synthetic Complexity :
- Synthesis of 14d involves Ti(OEt)₄-mediated coupling of tert-butylsulfamide, whereas morpholine/piperidine derivatives (10e, 10g) rely on carbamate-forming reactions . The target compound’s dual sulfonamide groups likely require sequential sulfonylation steps, increasing synthetic complexity.
Pharmacokinetic Implications :
- Ethanesulfonyl and trimethyl groups may improve solubility relative to lipophilic naphthalenyl (14d) or trifluoromethyl (10e/10g) substituents. However, the rigid sulfonamide backbone could limit membrane permeability compared to carbamate-linked analogs .
Table: Comparative Physicochemical Properties
Notes:
- The target compound’s lower LogP compared to 14d suggests better aqueous solubility, critical for oral bioavailability.
- Higher hydrogen-bond acceptors in 10e/10g correlate with mTOR inhibition but may increase metabolic clearance .
Q & A
Q. What are the optimal synthetic pathways for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves: (i) Functionalization of the tetrahydroquinoline core with ethanesulfonyl groups via sulfonation reactions. (ii) Coupling with 2,4,6-trimethylbenzenesulfonamide using nucleophilic substitution or amidation.
- Optimization : Control reaction temperature (0–5°C for sulfonation) and use anhydrous solvents (e.g., DCM) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol improves purity (>95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Assign peaks for sulfonamide protons (δ 7.5–8.0 ppm) and tetrahydroquinoline backbone (δ 1.5–3.0 ppm for aliphatic protons).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 422.56 (C₂₀H₂₆N₂O₄S₂).
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Approach :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorometric assays for carbonic anhydrase or cyclooxygenase inhibition, given sulfonamide’s known role in enzyme targeting .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?
- Data :
- LogP : ~3.2 (predicted), indicating moderate lipophilicity. Use DMSO for stock solutions (≤10 mM).
- Aqueous Solubility : <0.1 mg/mL; buffer systems with 0.1% Tween-80 enhance solubility in cell-based assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy :
- Analog Synthesis : Modify substituents (e.g., replace ethanesulfonyl with thiophene-sulfonyl) to assess impact on bioactivity .
- In Vitro Assays : Compare IC₅₀ values across analogs in enzyme inhibition or cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
- Example SAR Insight : Methyl groups on the benzene ring enhance receptor binding affinity by ~2-fold compared to halogenated analogs .
Q. How to resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in antimicrobial potency may arise from assay conditions (e.g., pH, inoculum size).
- Resolution :
- Orthogonal Assays : Validate results using disk diffusion and time-kill kinetics.
- Structural Analysis : X-ray crystallography or molecular docking to confirm target engagement (e.g., binding to bacterial dihydropteroate synthase) .
Q. What advanced methods are used to study interactions with biological targets?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) to purified enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can metabolic stability and in vivo pharmacokinetics be evaluated?
- Protocol :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure t₁/₂.
- Pharmacokinetic Profiling : Administer IV/PO in rodent models; analyze plasma via LC-MS/MS for AUC, Cmax, and bioavailability .
Q. What strategies mitigate instability in aqueous or biological matrices?
- Solutions :
- Lyophilization : Store as lyophilized powder at -80°C.
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance stability in serum .
Q. How does this compound compare structurally and functionally to analogs?
- Comparative Analysis :
| Compound | Key Structural Differences | Functional Impact |
|---|---|---|
| N-[1-(benzenesulfonyl)-...] | Benzene vs. ethanesulfonyl | Reduced solubility, altered enzyme selectivity |
| N-[1-(thiophene-2-sulfonyl)-...] | Thiophene heterocycle | Enhanced antibacterial spectrum |
Methodological Notes
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends.
- Contradiction Management : Cross-validate conflicting results using orthogonal assays (e.g., SPR + ITC for binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
